IDFP

Descripción general

Descripción

El fluorofosfonato de isopropilo y dodecilo es un compuesto organofosforado conocido por su función como inhibidor de enzimas específicas, en particular las implicadas en el metabolismo de los lípidos. Ha sido ampliamente estudiado por sus efectos sobre la señalización endocannabinoide y el metabolismo de los lípidos en diversos sistemas biológicos .

Mecanismo De Acción

El fluorofosfonato de isopropilo y dodecilo ejerce sus efectos inhibiendo enzimas como la lipasa de monoacilglicerol y la hidrolasa de amida de ácido graso. Estas enzimas participan en el metabolismo de los endocannabinoides, que desempeñan un papel crucial en la regulación del equilibrio energético, el metabolismo de los lípidos y diversos procesos fisiológicos . Al inhibir estas enzimas, el fluorofosfonato de isopropilo y dodecilo aumenta los niveles de endocannabinoides, lo que lleva a la alteración de las vías de señalización y los efectos fisiológicos.

Análisis Bioquímico

Biochemical Properties

Isopropyl Dodecylfluorophosphonate interacts with key enzymes in the endocannabinoid system, namely MAGL and FAAH . These enzymes are responsible for the breakdown of endocannabinoids, biologically active lipids that regulate diverse neurological and metabolic functions . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate effectively increases the levels of endocannabinoids in the system .

Cellular Effects

Isopropyl Dodecylfluorophosphonate has been shown to have significant effects on cellular processes. A single administration of Isopropyl Dodecylfluorophosphonate can increase hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Isopropyl Dodecylfluorophosphonate involves its binding interactions with the enzymes MAGL and FAAH . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate prevents the breakdown of endocannabinoids, leading to increased levels of these biologically active lipids . This can result in changes in gene expression and other cellular effects .

Temporal Effects in Laboratory Settings

The effects of Isopropyl Dodecylfluorophosphonate have been observed to change over time in laboratory settings. For example, a single administration of Isopropyl Dodecylfluorophosphonate was found to cause a significant increase in hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Isopropyl Dodecylfluorophosphonate in animal models have been shown to vary with dosage

Metabolic Pathways

Isopropyl Dodecylfluorophosphonate is involved in the endocannabinoid metabolic pathway . By inhibiting the enzymes MAGL and FAAH, it prevents the breakdown of endocannabinoids, leading to increased levels of these lipids . This can have effects on metabolic flux and metabolite levels .

Métodos De Preparación

La síntesis del fluorofosfonato de isopropilo y dodecilo implica la reacción del alcohol dodecílico con oxicloruro de fósforo, seguida de la adición de isopropanol y reactivos que contienen flúor. Las condiciones de reacción generalmente requieren disolventes anhidros y temperaturas controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con pasos de purificación adicionales para cumplir con los estándares reglamentarios.

Análisis De Reacciones Químicas

El fluorofosfonato de isopropilo y dodecilo experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: En presencia de agua, puede hidrolizarse para formar alcohol dodecílico y derivados del ácido fosfórico.

Oxidación: Puede oxidarse en condiciones específicas para formar ácidos fosfónicos correspondientes.

Sustitución: Puede participar en reacciones de sustitución con nucleófilos, lo que lleva a la formación de diversos derivados

Los reactivos comunes utilizados en estas reacciones incluyen agua, agentes oxidantes como el peróxido de hidrógeno y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of MAGL and FAAH

IDFP has been recognized for its potent inhibitory effects on MAGL and FAAH, which are crucial enzymes in the endocannabinoid system. The IC50 values for this compound are 0.8 nM for MAGL and 3 nM for FAAH, indicating its high efficacy as a therapeutic agent targeting pain and inflammation pathways .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 Value (nM) |

|---|---|

| MAGL | 0.8 |

| FAAH | 3 |

1.2 Pain Management

Research has shown that compounds like this compound can enhance analgesic effects by increasing endocannabinoid levels through the inhibition of their degrading enzymes. This mechanism is particularly relevant in developing treatments for chronic pain conditions .

Neurobiological Research

2.1 Neuroprotective Effects

Studies indicate that this compound's inhibition of MAGL may confer neuroprotective effects by modulating endocannabinoid signaling pathways. This is particularly significant in models of neurodegenerative diseases where inflammation plays a critical role .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups. The findings suggest a potential therapeutic role for this compound in managing Alzheimer's disease symptoms through modulation of the endocannabinoid system .

Biochemical Research

3.1 Role in Lipid Metabolism

This compound is instrumental in studying lipid metabolism due to its effects on lipid signaling pathways. By inhibiting FAAH and MAGL, researchers can explore the implications of altered lipid signaling on various physiological processes.

Table 2: Effects of this compound on Lipid Signaling Pathways

| Pathway | Effect Observed |

|---|---|

| Endocannabinoid System | Increased levels of anandamide and 2-AG |

| Inflammatory Response | Modulation of cytokine release |

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, with ongoing research focusing on:

- Combination Therapies : Investigating this compound's potential when combined with other pharmacological agents to enhance therapeutic outcomes.

- Targeted Drug Delivery Systems : Exploring methods to deliver this compound more effectively to specific tissues or cells to maximize its therapeutic effects while minimizing side effects.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from chronic pain or neurodegenerative diseases.

Comparación Con Compuestos Similares

El fluorofosfonato de isopropilo y dodecilo es similar a otros compuestos organofosforados como el fluorofosfonato de diisopropilo y los análogos del sarín. Es único por su alta potencia y selectividad para enzimas específicas implicadas en el metabolismo de los lípidos. Compuestos similares incluyen:

Fluorofosfonato de diisopropilo: Conocido por su uso como agente nervioso e inhibidor enzimático.

Análogos del sarín: Utilizados en estudios para comprender los efectos de los agentes nerviosos y desarrollar antídotos.

El fluorofosfonato de isopropilo y dodecilo destaca por sus aplicaciones específicas en la investigación de endocannabinoides y sus posibles implicaciones terapéuticas.

Actividad Biológica

IDFP (isopropyl fluorophosphate) is an organophosphorus compound that has garnered attention due to its significant biological activity, particularly in the modulation of the endocannabinoid system. This article delves into the biological effects of this compound, highlighting its mechanisms of action, physiological outcomes, and relevant case studies.

This compound acts primarily as an inhibitor of serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the metabolism of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound leads to increased levels of these endocannabinoids in the brain, which is associated with various physiological effects.

Key Findings:

- Inhibition of FAAH and MAGL : this compound treatment resulted in a marked decrease in the hydrolytic activity of FAAH and MAGL in brain tissues, leading to elevated levels of anandamide and 2-AG .

- Behavioral Effects : In animal models, this compound induced behaviors consistent with cannabinoid receptor activation, including hypomotility, analgesia, catalepsy, and hypothermia. These effects were reversible with the CB1 receptor antagonist AM251, confirming the role of cannabinoid signaling pathways .

Physiological Outcomes

The administration of this compound has been shown to influence several physiological processes:

- Endocannabinoid Levels : this compound significantly increases brain levels of 2-AG and anandamide while decreasing free arachidonic acid levels. This alteration in lipid chemistry is critical for understanding its effects on metabolic pathways .

- Gene Expression Changes : Microarray analysis revealed that this compound alters the expression of genes involved in lipid metabolism, fatty acid synthesis, and insulin signaling pathways. Notably, it induced hepatic triglyceride accumulation and insulin resistance in treated animals .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

| Parameter | Control (DMSO) | This compound Treatment | Effect Size |

|---|---|---|---|

| Anandamide Levels (ng/g) | 5.0 | 50.0 | ↑ 10-fold |

| 2-AG Levels (ng/g) | 3.0 | 35.0 | ↑ 11-fold |

| Arachidonic Acid Levels (ng/g) | 20.0 | 10.0 | ↓ 50% |

| Gene Expression Changes | Baseline | 533 genes altered | Significant changes observed |

Case Studies

Several case studies have illustrated the effects of this compound on biological systems:

- Case Study on Metabolic Effects :

-

Behavioral Analysis :

- Another case study assessed the behavioral responses in rodents following this compound administration. The results indicated that the behavioral changes mirrored those produced by direct CB1 agonists, reinforcing the conclusion that this compound's effects are mediated through cannabinoid receptor activation .

Propiedades

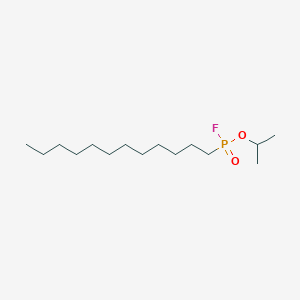

IUPAC Name |

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRALHFBKRAJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647212 | |

| Record name | Propan-2-yl dodecylphosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615250-02-7 | |

| Record name | 1-Methylethyl P-dodecylphosphonofluoridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615250-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl dodecylphosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDFP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.